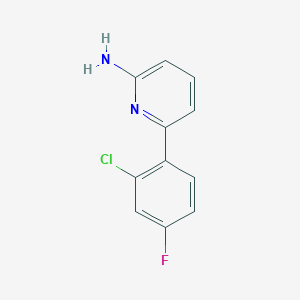

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine is a chemical compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a 2-chloro-4-fluorophenyl group at the 6-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine typically involves the reaction of 2-chloro-4-fluoroaniline with a suitable pyridine derivative. One common method is the nucleophilic aromatic substitution reaction, where the amine group of the aniline attacks the electrophilic carbon of the pyridine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The halogenated aryl group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in the presence of K₃PO₄ (Scheme 1, ). Derivatives like 5-aryl-2-methylpyridin-3-amine are synthesized in 45–76% yield (Table 1, ).

-

Sonogashira Coupling : The brominated pyridine intermediate undergoes coupling with terminal alkynes using Pd/Cu catalysts, followed by hydrogenation to install alkyl/aryl groups (Scheme 2, ).

Guanylation Reactions

The primary amine undergoes guanylation with di-Boc-SMe-isothiourea in the presence of HgCl₂ to form protected guanidine derivatives (Scheme 2, ). Subsequent Boc deprotection under acidic conditions yields free guanidines with >80% efficiency for downstream pharmacological applications.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring participates in nucleophilic substitution:

-

Chloro/Fluoro Displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C), yielding substituted pyridines (Method A,).

-

Base Dependency : K₂CO₃ or Cs₂CO₃ enhances reactivity, with DMSO improving solubility and reaction kinetics.

Alkylation/Arylation

The amine group undergoes alkylation or arylation under mild conditions:

-

Buchwald–Hartwig Amination : Pd₂(dba)₃/XantPhos catalysis enables coupling with aryl halides (e.g., 1-bromo-3-fluorobenzene) in toluene at 110°C, achieving 60–76% yield (Scheme 3, ).

-

Direct Alkylation : Reacts with alkyl halides or epoxides in MeOH with TosOH, forming N-alkylated derivatives (Method A, ).

Oxidation and Cyclization

-

Imidazo[1,2-a]pyridine Formation : Condensation with aldehydes and isocyanides in MeOH/TosOH at 70°C generates imidazo[1,2-a]pyridine scaffolds in 86% yield (Method A, ).

-

Oxidative Cyclization : I₂-mediated cyclization with ketones produces fused heterocycles (Method G, ).

Acid/Base-Mediated Reactions

-

Salt Formation : Reacts with HCl or TosOH to form water-soluble salts, critical for pharmacokinetic optimization.

-

Acylation : EDCI-mediated coupling with carboxylic acids generates amides under ambient conditions (Method D, ).

Electrophilic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at the 4-position:

-

Bromination : NBS in CH₃CN selectively brominates the pyridine ring (Method G, ).

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the aryl group reduces regioselectivity.

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework (MOF) synthesis .

Key Mechanistic Insights

-

Electronic Effects : The 2-chloro-4-fluorophenyl group withdraws electron density via inductive effects, activating the pyridine ring for nucleophilic attack while deactivating it toward electrophilic substitution.

-

Steric Effects : Bulky substituents on the aryl group influence reaction pathways, favoring 2,5-regioisomers in cycloadditions (Table 3, ).

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates by stabilizing charged intermediates .

Wissenschaftliche Forschungsanwendungen

Chemistry

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical reactions:

- Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The compound can be reduced to yield primary or secondary amines.

- Substitution : The chloro and fluoro groups can be replaced through nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits potential biological activities, including:

-

Antimicrobial Properties : Studies suggest that derivatives of pyridine compounds can inhibit bacterial growth effectively. For instance, related compounds have shown significant activity against various pathogens.

Compound Activity IC50 (µg/mL) Compound A Bacterial strain X 22.28 ± 6.26 Compound B Bacterial strain Y 18.45 ± 2.79 - Anticancer Activity : Ongoing investigations focus on the compound's ability to inhibit cancer cell proliferation through mechanisms such as telomerase inhibition. Some derivatives have demonstrated IC50 values indicating strong inhibitory effects on cancer cell lines.

Medicine

The compound is being explored for its potential as a therapeutic agent for various diseases:

- Pharmaceutical Intermediate : Its structure allows it to be utilized in the development of new drugs targeting specific diseases.

- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects.

Case Studies

-

Antimicrobial Efficacy Study :

- A series of novel pyridine derivatives were synthesized and tested for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.

- Results indicated that modifications in the structure enhanced their efficacy, supporting further exploration into clinical applications.

-

Telomerase Inhibition Research :

- A study focused on the telomerase inhibitory properties of pyridine derivatives found that certain compounds could significantly reduce telomerase activity in cancer cells, suggesting a potential pathway for cancer treatment.

Wirkmechanismus

The mechanism of action of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-fluoroaniline: A precursor in the synthesis of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine.

2-Amino-5-chloropyridine: Another pyridine derivative with similar structural features.

4-Fluoro-2-nitroaniline: A related compound with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination can enhance the compound’s stability and interaction with various molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H9ClF N

- Molecular Weight : 219.65 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridine Ring : The pyridine core is synthesized via cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the chloro and fluorine substituents on the phenyl ring can be achieved through electrophilic aromatic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

In vitro assays demonstrated that this compound induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing COX-2 inhibition, it showed significant activity:

| Compound | IC50 (µM) | Standard Drug (Celecoxib) |

|---|---|---|

| This compound | 0.04 ± 0.02 | 0.04 ± 0.01 |

This indicates that it may serve as a promising lead for developing anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's binding affinity to biological targets, improving its efficacy in inhibiting enzymes such as COX-2 and various kinases involved in cancer progression .

Case Studies

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of this compound significantly reduced inflammation compared to controls, indicating its therapeutic potential in inflammatory diseases .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound modulates signaling pathways associated with apoptosis in cancer cells, particularly through the activation of caspases and inhibition of anti-apoptotic proteins .

Eigenschaften

IUPAC Name |

6-(2-chloro-4-fluorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSBJNHPLNCCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.